molecular formula C20H10Cl2O4S B2994033 7-(2-Chlorophenyl)-2-oxobenzo[d][1,3]oxathiol-5-yl 4-chlorobenzoate CAS No. 327078-49-9

7-(2-Chlorophenyl)-2-oxobenzo[d][1,3]oxathiol-5-yl 4-chlorobenzoate

Cat. No. B2994033
CAS RN: 327078-49-9
M. Wt: 417.26
InChI Key: RVBVYHNXOLMZFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “7-(2-Chlorophenyl)-2-oxobenzo[d][1,3]oxathiol-5-yl 4-chlorobenzoate” is a complex organic molecule. It contains a benzo[d][1,3]oxathiol ring, which is a type of heterocyclic compound. This ring contains oxygen and sulfur atoms . The molecule also has chlorophenyl groups, which are aromatic rings with chlorine substituents, and a benzoate ester group.


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a benzo[d][1,3]oxathiol ring, chlorophenyl groups, and a benzoate ester group. The exact structure would need to be confirmed using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry .

Scientific Research Applications

Synthetic Pathways and Chemical Properties

Research on compounds structurally related to 7-(2-Chlorophenyl)-2-oxobenzo[d][1,3]oxathiol-5-yl 4-chlorobenzoate highlights innovative synthetic pathways and the chemical properties of similar molecules. For example, the synthesis and characterization of chlorophenyl derivatives and oxathiole compounds reveal their potential as intermediates in the production of pharmacologically active molecules. Such studies underscore the importance of understanding the synthesis, stability, and reactivity of these compounds for their application in drug development and chemical research (Ono et al., 2003).

Antimicrobial and Antiviral Activities

Compounds with chlorophenyl and oxathiole groups have been explored for their antimicrobial and antiviral activities. Research demonstrates that certain chlorophenyl derivatives exhibit significant antibacterial potential against various strains of bacteria, including Bacillus subtilis and Escherichia coli (Liu et al., 2008). Additionally, studies on chlorophenyl-containing compounds have shown anti-tobacco mosaic virus activity, suggesting their potential use in agricultural applications to protect crops against viral infections (Chen et al., 2010).

Environmental Applications

Research on chlorobenzoates, closely related to the chlorobenzoate portion of the compound , highlights their role in environmental science, particularly in the degradation of persistent organic pollutants. Studies have shown that certain bacteria can metabolize chlorobenzoates, suggesting a pathway for the bioremediation of chlorinated organic contaminants in the environment (Nadeau et al., 1994).

Mechanism of Action

Without specific context, it’s difficult to predict the exact mechanism of action of this compound. If it’s intended for use as a drug, its mechanism would depend on its interactions with biological targets in the body. For instance, some benzo[d][1,3]oxathiol derivatives have been studied for their potential antipsychotic activity .

properties

IUPAC Name

[7-(2-chlorophenyl)-2-oxo-1,3-benzoxathiol-5-yl] 4-chlorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H10Cl2O4S/c21-12-7-5-11(6-8-12)19(23)25-13-9-15(14-3-1-2-4-16(14)22)18-17(10-13)27-20(24)26-18/h1-10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVBVYHNXOLMZFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=C3C(=CC(=C2)OC(=O)C4=CC=C(C=C4)Cl)SC(=O)O3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H10Cl2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(2-Chlorophenyl)-2-oxobenzo[d][1,3]oxathiol-5-yl 4-chlorobenzoate

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